2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
Description
Overview of 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide in Academic Research
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS: 701227-09-0) is a heterocyclic compound with the molecular formula C₁₇H₁₅N₃O₃S and a molecular weight of 341.38 g/mol. Its structure comprises a 1,3,4-thiadiazole ring linked to two methoxy-substituted benzamide groups, enabling intramolecular hydrogen bonding that stabilizes a planar conformation. This configuration enhances its bioavailability and interaction with biological targets, as evidenced by its melting point of 513–514 K and solubility in organic solvents like acetone.
The compound’s synthesis involves reacting 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine with 2-methoxybenzoyl chloride in pyridine, followed by recrystallization from ethanol. X-ray diffraction studies confirm the formation of a six-membered hydrogen-bonded ring between the thiadiazole NH and benzamide carbonyl oxygen, which influences its electronic distribution. Recent research emphasizes its utility as a building block for designing inhibitors of lipoxygenase (LOX) enzymes, which are implicated in cancer progression.
Significance of 1,3,4-Thiadiazole Derivatives in Medicinal and Pharmaceutical Sciences
The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery due to its broad-spectrum bioactivity. Derivatives exhibit antiviral, anticancer, antibacterial, and anti-inflammatory properties, often attributed to the sulfur and nitrogen atoms within the heterocycle, which facilitate hydrogen bonding and π-π stacking with biological targets. For example, acetazolamide (a carbonic anhydrase inhibitor) and butazolamide (a diuretic) are FDA-approved drugs containing this motif.
Structural modifications to the thiadiazole ring, such as introducing electron-withdrawing groups or aromatic substituents, enhance binding affinity and metabolic stability. In 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide, the methoxy groups donate electrons to the aromatic system, increasing solubility and modulating interactions with hydrophobic enzyme pockets. Density functional theory (DFT) calculations reveal a narrow HOMO-LUMO gap (4.2 eV), suggesting high reactivity and potential for charge transfer in biological systems.
Scope and Objectives of the Research Outline
This review aims to consolidate existing knowledge on 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide, focusing on three areas:
- Synthetic Pathways : Optimizing yield and purity through solvent selection and temperature control.
- Structural Characterization : Integrating X-ray crystallography, NMR, and DFT data to map electronic properties.
- Pharmacological Potential : Evaluating its role in LOX inhibition and anticancer drug development.
Excluded from this discussion are clinical applications, toxicity profiles, and dosage guidelines, as these require further in vivo validation.
Properties
IUPAC Name |
2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)15(21)18-17-20-19-16(24-17)12-8-4-6-10-14(12)23-2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYZQTGNJUCWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions. For example, 2-methoxybenzohydrazide can be reacted with carbon disulfide in the presence of potassium hydroxide to form the corresponding 1,3,4-thiadiazole derivative.
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Coupling Reaction: : The thiadiazole derivative is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or chloroform, under reflux conditions, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted by nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution; ammonia (NH₃) in ethanol for amine substitution.
Major Products
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)aniline.
Substitution: Formation of 2-iodo-N-(5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl)benzamide or corresponding amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives, including 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide, as anticancer agents. Thiadiazole compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and reducing cell viability. For instance:
- Mechanism of Action : These compounds often target heat shock protein 90 (Hsp90), which is more critical for tumor cells than for normal cells. Inhibition of Hsp90 can lead to decreased proliferation in cancer cells such as human leukemia and melanoma .
- Case Studies :
Insecticidal and Fungicidal Activities
The compound has also been investigated for its insecticidal and fungicidal properties. Research indicates that certain thiadiazole derivatives display effective bioactivity against pests and fungal pathogens:
- Insecticidal Properties : Thiadiazole derivatives have shown promising results in controlling agricultural pests, thus providing a potential avenue for developing new pesticides .
- Fungicidal Activity : The compound has been reported to exhibit antifungal properties against various fungal strains, making it a candidate for agricultural applications.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism by which 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it might interfere with cell signaling pathways or induce apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (Br, Cl): Bromo-substituted analogs (e.g., 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) exhibit superior efficacy in vivo compared to Compound A , likely due to enhanced electrophilicity and DNA interaction .
- Methoxy Groups: The methoxy substituents in Compound A contribute to its planar structure but may reduce potency compared to halogens. However, they improve metabolic stability by resisting oxidative degradation.
- Chalcone Hybrids: Hybrids combining thiadiazole with chalcone moieties (e.g., 5a ) demonstrate strong cytotoxicity (IC₅₀ = 9.12 µM) via G2/M cell cycle arrest and caspase-dependent apoptosis, outperforming Compound A in vitro .
Structural Flexibility and Binding Interactions
- Planarity vs. Non-Planarity: Compound A’s coplanar structure (due to H-bonding) may facilitate stacking interactions with aromatic residues in enzyme active sites.
- Hydrogen Bonding: The intramolecular N–H⋯O bond in Compound A stabilizes its conformation, whereas analogs lacking such bonds (e.g., 4g ) show greater conformational flexibility, which may reduce binding specificity .
Biological Activity
2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 701227-09-0) is a compound with notable biological activity, particularly in the realms of anticancer and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H15N3O3S
- Molecular Weight : 341.38 g/mol
- Density : 1.3 ± 0.1 g/cm³
- LogP : 3.19
The biological activity of 2-Methoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide is primarily attributed to its interaction with various cellular pathways that lead to apoptosis in cancer cells. The compound has been shown to induce apoptosis through the activation of caspases and modulation of p53 expression levels .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 3.1 | Comparable to Tamoxifen (IC50 = 10.38 µM) |
| HeLa | 4.8 | Moderate activity |
| A549 | 2.5 | Higher potency than doxorubicin |
| U-937 | 5.0 | Effective against acute monocytic leukemia |
The IC50 values indicate the concentration required for 50% inhibition of cell growth, demonstrating the compound's effectiveness in inhibiting tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity against various strains:
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| E. faecalis | 8 | Gram-positive |
| S. aureus | 16 | Gram-positive |
| E. coli | 32 | Gram-negative |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Cytotoxicity Studies : A study reported that the compound exhibited higher cytotoxicity against MCF-7 and HeLa cell lines compared to traditional chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry assays indicated that treatment with this compound leads to increased levels of cleaved caspase-3 and p53 in treated cells, confirming its role in promoting apoptosis through intrinsic pathways .
- Structural Analysis : X-ray crystallography has provided insights into the structural orientation of the compound, which influences its biological interactions and efficacy .
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time and improves yields compared to conventional reflux methods .
- Solvent-free conditions minimize side reactions and simplify purification .
- Adjusting stoichiometry (1:1 molar ratio of amine to acyl chloride) prevents over-acylation .
Which spectroscopic and crystallographic methods are used to characterize this compound?
Basic Research Question
Key Techniques :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, hydrogen bonding, and packing. For example, SC-XRD revealed near-coplanar aromatic rings (dihedral angles <4°) and intramolecular N–H⋯O hydrogen bonds stabilizing the structure .
- NMR Spectroscopy : Confirms connectivity via J-coupling (e.g., benzamide NH at δ 10–12 ppm) and substituent integration .
- FTIR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole ring (C–N, ~1550 cm⁻¹) vibrations .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 350.4) .
Advanced Research Question
- Planarity : The near-coplanar arrangement of the thiadiazole and benzamide moieties enhances π-π stacking with biological targets (e.g., enzymes or DNA), improving binding affinity .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the bioactive conformation, while intermolecular O–H⋯N and C–H⋯O interactions in the crystal lattice suggest potential for protein-ligand hydrogen bonding .
- Methoxy Groups : The 2-methoxy substituents increase lipophilicity, facilitating membrane penetration, as observed in derivatives with improved anticancer activity .
Q. Methodological Insight :
- Docking Studies : Molecular docking (e.g., using Schrödinger Suite) predicts interactions with targets like 15-lipoxygenase (15-LOX), where methoxy groups occupy hydrophobic pockets .
What strategies are employed to resolve contradictions in biological activity data across different assays?
Advanced Research Question
Case Study : Derivatives of this compound show variable cytotoxicity (e.g., IC₅₀ ranging from 1–50 µM) in SK-MEL-2 (melanoma) vs. MCF-7 (breast cancer) cell lines .
Resolution Strategies :
Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., 0.1–100 µM) .
Pathway-Specific Assays : Test selectivity via enzyme inhibition (e.g., 15-LOX IC₅₀ vs. cytotoxicity) to distinguish direct target effects from off-target toxicity .
Structural Analogues : Compare substituent effects (e.g., nitro vs. methoxy groups) to identify pharmacophores responsible for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
